3,4'-Oxydianiline

Description

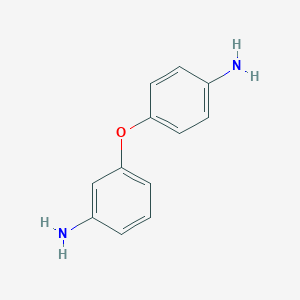

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMISJGHVWNWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181144 | |

| Record name | 3-(4-Aminophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-87-6 | |

| Record name | 3,4′-Diaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-aminophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Oxydianiline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Oxydianiline (3,4'-ODA), an aromatic diamine with the chemical formula C₁₂H₁₂N₂O, is a significant intermediate in the synthesis of advanced materials and has potential applications in pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical procedures, and toxicological profile of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is an asymmetrical phenyl ether derivative with amine groups at the 3 and 4' positions.[1] This molecular structure imparts unique properties that are leveraged in its various applications. The compound typically appears as a pale yellow to reddish-yellow powder or crystal.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂N₂O | [1][3] |

| Molecular Weight | 200.24 g/mol | [1][4][5] |

| CAS Number | 2657-87-6 | [1][3][4][5] |

| Appearance | Pale yellow to reddish-yellow powder/crystal | [1][3] |

| Melting Point | 61 - 71 °C | [1][3][4][5] |

| Boiling Point | 207 °C at 1 mmHg | [4] |

| Solubility | Soluble in Chloroform and Methanol.[6] Insoluble in water. | [7] |

| Purity | >99% (commercially available) | [1][8] |

| Synonyms | 3,4'-DAPE, 3,4'-Diaminodiphenyl ether, 3-(4-Aminophenoxy)aniline | [1][3][4] |

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of 3-amino-4'-nitrodiphenyl ether.

Experimental Protocol: Synthesis via Hydrogenation

Objective: To synthesize this compound by the reduction of 3-amino-4'-nitrodiphenyl ether.

Materials:

-

3-amino-4'-nitrodiphenyl ether (10 mmol)

-

Ethyl acetate (B1210297) (80 mL)

-

Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm, 0.3 mmol, 3 mol%)

-

Hydrogen gas

-

100 mL reaction flask equipped with a gas inlet

Procedure:

-

Dissolve 3-amino-4'-nitrodiphenyl ether (10 mmol) in ethyl acetate (80 mL) in the 100 mL reaction flask.

-

Heat the solution to 30°C.

-

Introduce hydrogen gas into the reaction mixture in the presence of the palladium on alumina catalyst at a flow rate of 5 mL/min.

-

Monitor the progress of the reaction periodically using Gas Chromatography (GC) analysis.

-

Upon completion of the hydrogenation, remove the catalyst by filtration.

-

Remove the ethyl acetate from the filtrate by vacuum evaporation to yield high-purity this compound.

Expected Yield: >99.9%

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its applications, especially in polymer synthesis and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for purity assessment.

Experimental Protocol: Purity Determination by HPLC

Objective: To determine the purity of a this compound sample using reverse-phase HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. The exact ratio should be optimized for the specific column and system.

-

Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength to an appropriate value for this compound.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Applications

The primary application of this compound lies in the synthesis of high-performance polyimides.[1][5] Its asymmetrical structure hinders intermolecular packing, leading to the formation of transparent polyimides.[1] These polymers exhibit high thermal stability (up to 210°C) and are used as substrates in flexible displays and for sintering integrated devices.[1]

Furthermore, 3,4'-ODA is utilized in the creation of:

-

Organic Porous Materials: For applications in gas storage and separation.[1][5]

-

Pervaporation Membranes: Used for the separation of water-isopropanol mixtures.[1][5]

-

Advanced Materials: As a building block for covalent organic frameworks (COFs), organic light-emitting diodes (OLEDs), and organic photovoltaic materials.[1]

-

Pharmaceutical Research: It serves as a spacer in the synthesis of molecular tongs designed to inhibit the aggregation of β-amyloid peptide, which is implicated in Alzheimer's disease.[2]

Toxicological Profile and Safety

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It may cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility or the unborn child.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

Handling Precautions:

-

Avoid inhalation, ingestion, and contact with skin and eyes.[3]

-

Use only in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][4]

-

Store in a well-ventilated place, with the container tightly closed and locked up.[3]

A summary of the hazard classifications is provided in Table 2.

Table 2: Hazard Classification of this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331) | Skull and crossbones |

| Skin Sensitization | May cause an allergic skin reaction (H317) | Exclamation mark |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341) | Health hazard |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361fd) | Health hazard |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects (H410) | Environment |

Source:[3]

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

References

- 1. glsciences.com [glsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 4,4'-Oxydianiline (101-80-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 7. 4,4'-Oxydianiline | 101-80-4 [chemicalbook.com]

- 8. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,4'-Oxydianiline (CAS No. 2657-87-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Oxydianiline (3,4'-ODA), with the CAS number 2657-87-6, is an aromatic diamine that serves as a versatile chemical intermediate. Its unique asymmetrical structure, featuring a flexible ether linkage connecting two aniline (B41778) rings at the 3 and 4 positions, imparts a combination of desirable properties to the materials derived from it. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, applications, toxicological profile, and experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to reddish-yellow powder or crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| Appearance | Pale yellow to reddish-yellow powder/crystal | [1][2] |

| Melting Point | 61-67 °C | [1][3] |

| Boiling Point | 206.5 °C at 1 mm Hg | |

| Purity | >99% | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 3-amino-4'-nitrodiphenyl ether.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the hydrogenation of 3-amino-4'-nitrodiphenyl ether.[4]

Materials:

-

3-Amino-4'-nitrodiphenyl ether (10 mmol)

-

Ethyl acetate (B1210297) (80 mL)

-

Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm, 0.3 mmol, 3 mol%)

-

Hydrogen gas

-

100 mL reaction flask equipped with a gas inlet and magnetic stirrer

Procedure:

-

In a 100 mL reaction flask, dissolve 10 mmol of 3-amino-4'-nitrodiphenyl ether in 80 mL of ethyl acetate.

-

Heat the solution to 30 °C with stirring.

-

Add the palladium on alumina catalyst to the reaction mixture.

-

Introduce hydrogen gas into the flask at a flow rate of 5 mL/min.

-

Monitor the progress of the reaction periodically by gas chromatography (GC) analysis.

-

Upon completion of the hydrogenation, remove the catalyst by filtration.

-

Remove the ethyl acetate from the filtrate by vacuum evaporation to yield high-purity this compound.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Applications

The unique combination of an ether linkage providing flexibility and aromatic rings imparting thermal stability makes this compound a valuable monomer in the synthesis of high-performance polymers. It also finds use as a key intermediate in the pharmaceutical industry.

High-Performance Polymers

This compound is a critical building block for polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] The asymmetrical structure of 3,4'-ODA can disrupt polymer chain packing, leading to amorphous polyimides with improved solubility and optical transparency, making them suitable for applications in flexible displays and other advanced electronic components.[1] These polyimides are also utilized in the aerospace industry for their high-temperature resistance.[2]

Logical Relationship of 3,4'-ODA Properties to its Applications:

Caption: Relationship between properties and applications.

Organic Porous Materials

This compound is utilized in the synthesis of covalent organic frameworks (COFs) and other porous organic materials.[2] These materials possess high surface areas and ordered pore structures, making them promising candidates for applications in gas storage, separation, and catalysis. The diamine functionality of 3,4'-ODA allows for the formation of robust porous networks through reactions with multi-functional aldehydes or other suitable linkers.

Pharmaceutical Intermediate

In the realm of drug development, this compound serves as a spacer in the construction of more complex molecules. A notable application is in the synthesis of glycine-based molecular tongs, which have been investigated as inhibitors of beta-amyloid peptide aggregation, a key pathological hallmark of Alzheimer's disease. The defined geometry and chemical handles of 3,4'-ODA make it a useful component for creating specific molecular architectures for therapeutic purposes.

Conceptual Workflow for Pharmaceutical Application:

Caption: Use of 3,4'-ODA in drug discovery.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways. Its role in a biological context, as reported to date, is primarily as a structural component in larger, synthetically designed molecules that may, in turn, interact with biological targets. For instance, its incorporation into inhibitors of beta-amyloid aggregation is designed to influence protein-protein interactions rather than directly modulating intracellular signaling cascades. Further research is required to elucidate any potential direct biological activity of this compound.

Toxicology and Safety

This compound is classified as a hazardous substance and requires careful handling.[3][5][6]

Table 2: Toxicological Data for this compound

| Endpoint | Value/Classification | Reference(s) |

| Acute Oral Toxicity | Category 3; Toxic if swallowed (Acute Toxicity Estimate: 100.1 mg/kg) | [3][5] |

| Acute Dermal Toxicity | Category 3; Toxic in contact with skin (Acute Toxicity Estimate: 300.1 mg/kg) | [3][5] |

| Acute Inhalation Toxicity | Category 3; Toxic if inhaled (Acute Toxicity Estimate: 0.6 mg/L, 4h, dust/mist) | [3][5] |

| Skin Sensitization | Category 1; May cause an allergic skin reaction | [3] |

| Germ Cell Mutagenicity | Category 2; Suspected of causing genetic defects | [3] |

| Carcinogenicity | Presumed to have carcinogenic potential for humans | [1] |

| Reproductive Toxicity | Category 2; Suspected of damaging fertility or the unborn child | [3][5] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [3] |

Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized personnel.[3][5]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek immediate medical attention.[3][5]

Conclusion

This compound is a chemical intermediate with significant utility in the fields of materials science and pharmaceutical research. Its unique molecular architecture allows for the synthesis of high-performance polymers with tailored properties and serves as a valuable scaffold for the design of biologically active molecules. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use. Further research into its potential direct biological activities and the development of novel applications will continue to expand the importance of this versatile compound.

References

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]

- 3. Synthesis of three-dimensional covalent organic frameworks through a symmetry reduction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4'-Oxydianiline and its Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, synthesis, and biological significance of 3,4'-Oxydianiline (3,4'-ODA) and its isomers. This information is curated for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Structure and Isomerism

Oxydianiline (ODA), with the chemical formula C₁₂H₁₂N₂O, is an aromatic diamine where two aminophenyl groups are linked by an ether oxygen.[1] The positional isomerism of the amino groups on the two phenyl rings gives rise to six distinct isomers: 2,2'-ODA, 2,3'-ODA, 2,4'-ODA, 3,3'-ODA, 3,4'-ODA, and 4,4'-ODA. The asymmetric nature of isomers like 3,4'-ODA can impart unique properties, such as increased solubility, to polymers derived from them.[2]

Below are the chemical structures of this compound and its related isomers.

Chemical structures of this compound and its isomers.

Physicochemical Properties

The physicochemical properties of oxydianiline isomers vary significantly with the position of the amino groups. These properties are crucial for determining their applications, for instance, in the synthesis of high-performance polymers where thermal stability is paramount. A summary of key properties is presented below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 2657-87-6 | C₁₂H₁₂N₂O | 200.24 | 67-71[3] | 207 (at 1 mmHg)[3] |

| 4,4'-Oxydianiline | 101-80-4 | C₁₂H₁₂N₂O | 200.24 | 188-192 | 219 |

| 2,2'-Oxydianiline | 24878-25-9 | C₁₂H₁₂N₂O | 200.24 | 61-64 | Not available |

| 3,3'-Oxydianiline | 15268-07-2 | C₁₂H₁₂N₂O | 200.24 | 78-82 | Not available |

| 2,3'-Oxydianiline | Not readily available | C₁₂H₁₂N₂O | 200.24 | Not readily available | Not readily available |

| 2,4'-Oxydianiline | Not readily available | C₁₂H₁₂N₂O | 200.24 | Not readily available | Not readily available |

Synthesis of Oxydianiline Isomers

The synthesis of oxydianiline isomers generally involves the reduction of the corresponding dinitrodiphenyl (B12803432) ethers or a related nitroamino precursor. A common and efficient method is catalytic hydrogenation.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of oxydianiline isomers.

General workflow for the synthesis and characterization of oxydianiline isomers.

Experimental Protocol: Synthesis of this compound

A representative protocol for the synthesis of this compound involves the hydrogenation of 3-amino-4'-nitrodiphenyl ether.[4]

Materials:

-

3-Amino-4'-nitrodiphenyl ether (10 mmol)

-

Ethyl acetate (B1210297) (80 mL)

-

Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm, 0.3 mmol, 3 mol%)

-

Hydrogen gas

Procedure:

-

A 100 mL reaction flask is charged with 3-amino-4'-nitrodiphenyl ether (10 mmol) and ethyl acetate (80 mL).

-

The solution is heated to 30°C.

-

Hydrogen gas is introduced into the reaction system at a flow rate of 5 mL/min in the presence of the palladium on alumina catalyst.

-

The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion of the hydrogenation, the ethyl acetate is removed by vacuum evaporation to yield high purity 3,4'-diaminodiphenyl ether.[4]

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of oxydianiline isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of each isomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as N-H and C-O-C stretching vibrations.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Biological Activity and Significance in Drug Development

The biological activities of oxydianiline isomers are of growing interest, particularly in the fields of toxicology and drug design.

Toxicology and Carcinogenicity

4,4'-Oxydianiline is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5] Studies have shown that it can cause tumors in the liver and thyroid gland of rodents.[5] The potential toxicity and carcinogenicity of other isomers are less well-characterized, highlighting an area for further research. The mechanism of toxicity is an active area of investigation, with computational toxicology approaches being employed to predict the toxicity of related chemical structures.

Structure-Activity Relationships and Drug Design

The study of structure-activity relationships (SAR) is crucial in drug discovery. Understanding how the isomeric form of oxydianiline influences its biological activity can guide the design of new therapeutic agents. While direct therapeutic applications of simple oxydianiline isomers are not prominent, they can serve as scaffolds or building blocks in the synthesis of more complex, biologically active molecules. The varied positioning of the amino groups allows for diverse substitution patterns, which can be exploited to modulate the pharmacological properties of a lead compound.

Applications

The primary application of oxydianiline isomers, particularly 4,4'-ODA and 3,4'-ODA, is in the synthesis of high-performance polymers, such as polyimides.[6] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries. The use of asymmetric isomers like 3,4'-ODA can lead to polyimides with improved processability and solubility.[2]

Conclusion

This compound and its isomers are a versatile class of aromatic diamines with significant industrial applications and emerging biological relevance. A thorough understanding of their chemical structures, physicochemical properties, and synthesis is essential for their effective utilization in materials science and for exploring their potential in drug discovery and development. Further research into the biological activities and toxicological profiles of all isomers is warranted to fully assess their potential risks and benefits.

References

- 1. 2,2'-Oxydianiline | C12H12N2O | CID 458824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3,4 -Oxydianiline 97 2657-87-6 [sigmaaldrich.com]

- 4. This compound(2657-87-6) 1H NMR spectrum [chemicalbook.com]

- 5. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4,4’-OXYDIANILINE - Ataman Kimya [atamanchemicals.com]

A Technical Guide to the Melting Point of 3,4'-Diaminodiphenyl Ether

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical properties, specifically the melting point, of 3,4'-diaminodiphenyl ether. It includes aggregated data from various sources, a detailed experimental protocol for melting point determination, and a workflow visualization to ensure accurate and reproducible results.

Compound Identification:

-

Systematic Name: 3-(4-Aminophenoxy)aniline

-

Common Synonyms: 3,4'-Oxydianiline (3,4'-ODA), 3,4'-DAPE

-

CAS Number: 2657-87-6

-

Molecular Formula: C₁₂H₁₂N₂O

-

Molecular Weight: 200.24 g/mol

Core Physical Properties and Melting Point Data

3,4'-Diaminodiphenyl ether is a solid at room temperature, typically appearing as a white, off-white, or pale yellow crystalline powder.[1][2] It is an important asymmetrical diamine monomer used in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability.[1][2][3]

The melting point is a critical parameter for material identification, purity assessment, and determining processing conditions in polymer synthesis. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities. Below is a summary of reported melting point values from various chemical suppliers and databases.

Table 1: Reported Melting Point Data for 3,4'-Diaminodiphenyl Ether

| Melting Point (°C) | Source Type | Reference |

| 74 °C | Chemical Supplier | Chem-Impex[1] |

| 67-71 °C | Chemical Supplier | Sigma-Aldrich |

| 67-71 °C | Chemical Database | ChemBK[4][5] |

| 67-71 °C | Chemical Database | ChemicalBook[3][6] |

| 61-67 °C | Chemical Supplier | Ossila[2] |

Note: The variations in the reported melting ranges can be attributed to differences in the purity of the sample (e.g., 97% vs. ≥99%) and the specific methodology used for determination.[1]

Experimental Protocol: Melting Point Determination

The following is a generalized, standard methodology for determining the melting point of a crystalline organic solid like 3,4'-diaminodiphenyl ether using the capillary method. This protocol is adaptable to most modern digital melting point apparatuses.

2.1. Apparatus and Materials

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp®, Stuart SMP10, or similar) with a heating block, thermometer, and magnifying lens/camera.

-

Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

-

Sample: 3,4'-Diaminodiphenyl ether, finely powdered. Purity should be noted (e.g., ≥99%).

-

Tools: Spatula, watch glass, mortar and pestle (if sample is not a fine powder).

2.2. Sample Preparation

-

Ensure the 3,4'-diaminodiphenyl ether sample is completely dry and in the form of a fine powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its sealed end gently on a hard surface to pack the powder down. Alternatively, drop the tube down a long glass tube (~1 meter) onto the benchtop to ensure dense packing.

-

The final packed sample height should be between 2-4 mm.

2.3. Measurement Procedure

-

Set Plateau Temperature: Based on the literature values, set the plateau temperature on the apparatus to approximately 55-60°C, which is about 10-15°C below the lowest expected melting point.

-

Ramp Rate: Set the heating ramp rate to a slow value, typically 1-2°C per minute. A slower ramp rate ensures thermal equilibrium and yields a more accurate melting range.

-

Insert Sample: Once the heating block has reached the plateau temperature and stabilized, insert the packed capillary tube into the apparatus.

-

Observation: Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts, resulting in a clear, transparent liquid.

-

-

Melting Range: The observed melting range is T₁ to T₂.

-

Cool Down and Repeat: Allow the apparatus to cool sufficiently before performing a second measurement to confirm the result.

Workflow Visualization

The following diagram illustrates the standard workflow for determining the melting point of 3,4'-diaminodiphenyl ether.

References

An In-depth Technical Guide on 3-(4-Aminophenoxy)aniline

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-aminophenoxy)aniline, with a focus on its molecular weight and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characterization and application of this molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-(4-aminophenoxy)aniline, also known by its synonyms 3,4'-Diaminodiphenyl Ether and 3,4'-Oxydianiline.[1]

| Property | Value | Source(s) |

| Molecular Weight | 200.24 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][3] |

| CAS Number | 2657-87-6 | [2][3] |

| Melting Point | 67-71 °C | [2] |

| Boiling Point | 384.7 °C at 760 mmHg | [2] |

| 207 °C at 1 mmHg | ||

| Monoisotopic Mass | 200.094963011 Da | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-(4-aminophenoxy)aniline are crucial for its application in research and development.

2.1. Synthesis via Hydrogenation

A common method for the synthesis of this compound is through the hydrogenation of 3-Amino-4'-nitrodiphenyl ether.[4]

Materials and Equipment:

-

100 mL reaction flask

-

FB (Flow Bubble) generator

-

Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm)

-

3-Amino-4'-nitrodiphenyl ether

-

Ethyl acetate (B1210297)

-

Hydrogen gas

-

Gas chromatograph (GC) for reaction monitoring

-

Rotary evaporator

Procedure:

-

Dissolve 10 mmol of 3-Amino-4'-nitrodiphenyl ether in 80 mL of ethyl acetate in the reaction flask.

-

Heat the solution to 30 °C.

-

Introduce hydrogen gas into the reaction system using the FB generator at a flow rate of 5 mL/min in the presence of 0.3 mmol (3 mol%) of palladium on alumina spheres.

-

Monitor the progress of the reaction periodically by taking samples and analyzing them using GC.

-

Once the hydrogenation is complete, remove the ethyl acetate using a vacuum evaporator to obtain high purity 3,4'-diaminodiphenyl ether.[4]

2.2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 3-(4-aminophenoxy)aniline can be determined using a reverse-phase HPLC method.[3]

Materials and Equipment:

-

HPLC system with a UV detector

-

Newcrom R1 HPLC column (or equivalent C18 column)

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid (or formic acid for Mass-Spec compatible applications)

-

Sample of 3-(4-aminophenoxy)aniline

Procedure:

-

Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid. For MS compatibility, substitute phosphoric acid with formic acid.[3]

-

Dissolve a known amount of 3-(4-aminophenoxy)aniline in the mobile phase to prepare the sample solution.

-

Set the flow rate and column temperature on the HPLC system.

-

Inject the sample solution into the HPLC system.

-

Monitor the elution of the compound using the UV detector. The retention time will be characteristic of 3-(4-aminophenoxy)aniline under the specific chromatographic conditions.

-

This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Visualizations

3.1. Chemical Structure

The following diagram illustrates the molecular structure of 3-(4-aminophenoxy)aniline.

Chemical structure of 3-(4-aminophenoxy)aniline.

3.2. Synthesis Workflow

The diagram below outlines the key steps in the synthesis of 3-(4-aminophenoxy)aniline via hydrogenation.

Workflow for the synthesis of 3-(4-aminophenoxy)aniline.

References

An In-depth Technical Guide on the Solubility of 3,4'-Oxydianiline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4'-Oxydianiline (3,4'-ODA), a critical building block in the synthesis of high-performance polymers and a molecule of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also presents data for its structural isomer, 4,4'-Oxydianiline, to provide valuable insights into the expected solubility behavior in various organic solvents.

Introduction to this compound

This compound is an aromatic diamine with the chemical formula C₁₂H₁₂N₂O.[1] Its asymmetrical structure influences its physical properties, including its solubility, and makes it a valuable monomer for the synthesis of specialized polyimides with desirable characteristics such as improved solubility and processability.[2][3][4] These polyimides find applications in various high-technology sectors, including as materials for transparent substrates and pervaporation membranes.[5] In the pharmaceutical industry, 3,4'-ODA serves as a versatile intermediate in the synthesis of complex molecules.[6]

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as chloroform (B151607) and methanol.[1][6][7] However, for many applications, particularly in process chemistry and drug development, quantitative solubility data is essential for optimizing reaction conditions, purification processes, and formulation strategies.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of 4,4'-Oxydianiline in several pure organic solvents at various temperatures, as determined by the gravimetric method.[8]

Table 1: Solubility of 4,4'-Oxydianiline in Pure Solvents

| Temperature (K) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylacetamide (DMAC) | N,N-Dimethylformamide (DMF) | Ethylene Glycol Monomethyl Ether (EGME) | Methanol | Ethanol |

| 283.15 | 0.1312 | 0.1195 | 0.1087 | 0.0215 | 0.0031 | 0.0015 |

| 288.15 | 0.1436 | 0.1311 | 0.1193 | 0.0243 | 0.0038 | 0.0019 |

| 293.15 | 0.1569 | 0.1435 | 0.1307 | 0.0274 | 0.0046 | 0.0023 |

| 298.15 | 0.1712 | 0.1568 | 0.1429 | 0.0308 | 0.0055 | 0.0028 |

| 303.15 | 0.1865 | 0.1711 | 0.1561 | 0.0346 | 0.0065 | 0.0034 |

| 308.15 | 0.2029 | 0.1864 | 0.1702 | 0.0388 | 0.0077 | 0.0041 |

| 313.15 | 0.2205 | 0.2028 | 0.1853 | 0.0434 | 0.0091 | 0.0049 |

| 318.15 | 0.2393 | 0.2204 | 0.2015 | 0.0485 | 0.0107 | 0.0058 |

| 323.15 | 0.2595 | 0.2392 | 0.2188 | 0.0541 | 0.0125 | 0.0069 |

Data sourced from a study on the solubility of 4,4'-Oxydianiline and presented here as a reference for the 3,4'-isomer.[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.[9]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker bath or incubator

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The time required for reaching equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction (x₁).

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

5.2. Logical Relationship in Polyimide Synthesis

This compound is a key monomer in the synthesis of polyimides. The general synthesis involves a two-step process, starting with the formation of a polyamic acid, followed by cyclodehydration (imidization).

Caption: Synthesis pathway of polyimides from this compound.

References

- 1. This compound | 2657-87-6 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Aromatic Polyimides Based on this compound by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. This compound CAS#: 2657-87-6 [chemicalbook.com]

- 7. This compound | 2657-87-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 3,4'-Oxydianiline Powder

This technical guide provides an in-depth overview of the appearance, color, and other key physicochemical properties of 3,4'-Oxydianiline (3,4'-ODA) powder. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document outlines standard experimental protocols for property determination and presents a visual representation of a common synthetic application.

Appearance and Color

This compound is a solid organic compound that typically presents as a powder or in crystalline form.[1] The visual characteristics of the powder are a critical initial assessment of material quality.

Appearance: Solid powder/crystal[1] Color: Pale yellow to reddish-yellow[1]

The perceived color can be influenced by particle size, morphology, and the presence of impurities. For precise and reproducible color assessment, standardized methodologies are required.

Experimental Protocol: Visual Inspection and Color Determination

This protocol outlines a standardized method for the visual characterization of this compound powder.

-

Sample Preparation: A small, representative sample of the this compound powder is placed on a clean, dry, white surface, such as a ceramic tile or a piece of white paper. The powder should be spread into a thin, even layer.

-

Lighting Conditions: The sample is observed under standardized lighting conditions, preferably in a light box with a D65 illuminant to simulate daylight. This minimizes variability due to ambient lighting.

-

Visual Inspection: The appearance of the powder is observed with the naked eye and, if necessary, under a low-power microscope to assess its texture, homogeneity, and the presence of any foreign particulates.

-

Color Assessment: The color of the powder is compared against a standardized color chart (e.g., Munsell color system) to provide a more objective description than simple qualitative terms.

-

Record Keeping: The observed appearance (e.g., fine powder, crystalline) and color (e.g., pale yellow, reddish-yellow with specific color chart coordinates) are recorded. Any observed inconsistencies or impurities should also be noted.

For quantitative color measurement, a reflectance spectrophotometer can be used.[2] The powder is placed in a clear glass sample cell, and the instrument measures the spectral reflectance to provide CIE Lab* color values.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₂N₂O | |

| Molecular Weight | 200.24 g/mol | |

| CAS Number | 2657-87-6 | |

| Melting Point | 61-71 °C | [1] |

| Boiling Point | 207 °C at 1 mmHg | |

| Purity | >99% | [1] |

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physical properties of this compound are provided below.

Melting Point Determination

The melting point is a crucial indicator of purity.[4] This protocol describes the capillary method for determining the melting point range.

-

Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[4][6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[7]

-

Reporting: The result is reported as a melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.[4]

Boiling Point Determination (Under Reduced Pressure)

As this compound has a high boiling point at atmospheric pressure, it is typically determined under reduced pressure to prevent decomposition. The Thiele tube method is suitable for small sample volumes.[8]

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.[8]

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[9]

-

Cooling and Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the given pressure.[8][9]

-

Pressure Correction: The measured boiling point is reported along with the pressure at which it was measured (e.g., 207 °C / 1 mmHg). A pressure nomograph can be used to estimate the boiling point at atmospheric pressure if required.[10]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds.[11] The following is a general reversed-phase HPLC protocol that can be adapted for this compound.

-

Sample Preparation: A standard solution of this compound is prepared by accurately weighing a small amount of the substance and dissolving it in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[11]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[11]

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile).[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[11]

-

Detection: A UV detector is used, with the wavelength set to an absorbance maximum for this compound (e.g., 254 nm).[11]

-

-

Analysis: The prepared sample solution is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities.

-

Quantification: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Synthetic Application Workflow: Polyimide Synthesis

This compound is a key monomer in the synthesis of high-performance polyimides.[12] The following diagram illustrates the general workflow for a one-pot polycondensation reaction to form a polyimide.[13][14]

Caption: A generalized workflow for the one-pot synthesis of polyimides.

References

- 1. ossila.com [ossila.com]

- 2. Loose Powder Color Measurement: Challenges and Solutions - HunterLab Horizons Blog | HunterLab [hunterlab.com]

- 3. hunterlab.com [hunterlab.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 2657-87-6 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Aromatic Polyimides Based on this compound by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of High-Performance Polyimides Utilizing 3,4'-Oxydianiline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides using 3,4'-Oxydianiline (3,4'-ODA) as a key monomer. 3,4'-ODA, an asymmetrical diamine, is frequently employed to impart desirable properties such as thermoplasticity and solubility to polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] This document outlines the common synthetic routes, including the traditional two-step method involving a poly(amic acid) precursor and a one-pot high-temperature polycondensation. Detailed experimental procedures, characterization techniques, and a summary of the properties of various polyimides derived from 3,4'-ODA are presented to guide researchers in the development of novel materials for diverse applications, including aerospace, electronics, and membrane separations.

Introduction

Aromatic polyimides are a class of polymers renowned for their outstanding performance characteristics. The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. The choice of these monomers is critical in tailoring the final properties of the polymer. This compound (3,4'-ODA) is a valuable diamine monomer due to its bent, asymmetrical structure, which disrupts chain packing and enhances the solubility and processability of the resulting polyimides without significantly compromising their high-temperature performance.[1][2] Polyimides based on 3,4'-ODA have found applications as adhesives (e.g., LARC™-IA), soluble imides (e.g., LARC™-SI), and materials for pervaporation membranes.[1][2]

Synthesis of Polyimides using this compound

The synthesis of polyimides from 3,4'-ODA can be broadly categorized into two primary methods: the two-step method and the one-pot, high-temperature solution polymerization.

Two-Step Synthesis via Poly(amic acid) Precursor

This is the most common method for preparing polyimides. It involves two distinct stages:

-

Step 1: Poly(amic acid) Formation: The reaction between an aromatic dianhydride and 3,4'-ODA in a polar aprotic solvent at a low temperature to form a soluble poly(amic acid) (PAA) precursor.

-

Step 2: Imidization: The conversion of the PAA precursor to the final polyimide via cyclodehydration, which can be achieved through thermal treatment or chemical methods.

One-Pot High-Temperature Solution Polycondensation

This method involves the direct conversion of monomers to the polyimide in a high-boiling solvent at elevated temperatures. This approach is advantageous for polyimides that are soluble in the reaction medium. A notable example is the synthesis in molten benzoic acid.[1][3][4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of PMDA/3,4'-ODA Polyimide Film

This protocol describes the synthesis of a polyimide film from Pyromellitic Dianhydride (PMDA) and this compound (3,4'-ODA).

Materials:

-

Pyromellitic Dianhydride (PMDA)

-

This compound (3,4'-ODA)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Nitrogen gas

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,4'-ODA in anhydrous DMAc under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Gradually add an equimolar amount of PMDA to the stirred solution.

-

Continue stirring at 0 °C for 6 hours to obtain a viscous poly(amic acid) solution (typically 15 wt%).[5]

-

-

Film Casting and Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass substrate.

-

Place the cast film in a dust-free environment for 48 hours to allow for slow solvent evaporation and to eliminate bubbles.[5]

-

Transfer the film to a programmable oven.

-

Heat the film according to a specific temperature program, for instance, heat up to 300 °C, hold for 2 hours, and then slowly cool to room temperature.[5]

-

Protocol 2: One-Pot Synthesis of Polyimides in Molten Benzoic Acid

This protocol is adapted from the synthesis of aromatic polyimides based on 3,4'-ODA in molten benzoic acid.[1][2]

Materials:

-

Selected Dianhydride (e.g., 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) - DA)

-

This compound (3,4'-ODA)

-

Benzoic Acid (BA)

-

Acetone (B3395972) or Diethyl Ether

-

Inert gas (e.g., Argon)

Procedure:

-

Reaction Setup:

-

In a reactor, place the dianhydride and benzoic acid.

-

Heat the mixture to 140 °C under a slow stream of inert gas to melt the benzoic acid.

-

Add 3,4'-ODA to the molten mixture.

-

-

Polycondensation:

-

Stir the reaction mixture at 150 °C for 2 hours under a slow flow of inert gas.[2]

-

-

Isolation and Purification:

-

Pour the hot, viscous reaction mixture into a glass container and allow it to cool to room temperature.

-

Grind the solidified product.

-

Wash the ground polymer repeatedly with acetone or diethyl ether to remove the benzoic acid.[2]

-

Filter the polymer and dry it under vacuum. The yield is typically close to 100%.[2]

-

Characterization of Polyimides

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polyimides.

| Technique | Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (e.g., C=O stretching at ~1780 and ~1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹) and the disappearance of amic acid bands.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the polymer. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polyimide.[1][3][4] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polyimide.[1][3][4][6] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the amorphous polyimide.[1][3][4][6] |

| Wide-Angle X-ray Scattering (WAXS) | To investigate the morphology (amorphous or semi-crystalline) of the polyimide.[1][3][4] |

| Mechanical Testing | To measure properties such as tensile strength, Young's modulus, and elongation at break.[5] |

Properties of Polyimides Derived from this compound

The properties of polyimides synthesized using 3,4'-ODA are highly dependent on the dianhydride comonomer. The following table summarizes key properties of several polyimides based on 3,4'-ODA.

| Dianhydride | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% wt. loss) | Tensile Modulus (GPa) | Reference |

| Pyromellitic Dianhydride (PMDA) | ~250-335 °C | > 450 °C | 3.00 - 5.0 | [7][8] |

| 4,4'-Oxydiphthalic Anhydride (ODPA) | 220 °C | Not Specified | Not Specified | [1][2] |

| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | Not Specified | Not Specified | 2.80 | [5] |

| Hydrogenated Pyromellitic Dianhydride (HPMDA) | Not Specified | 487.7 °C | Not Specified | [9] |

| Various Dianhydrides (in molten Benzoic Acid) | 198 - 270 °C | Not Specified | Not Specified | [1][2][3][4] |

Applications

Polyimides derived from 3,4'-ODA are versatile materials with a broad range of applications, including:

-

Aerospace: As high-temperature adhesives and matrix resins for composites.

-

Electronics: As substrates for flexible printed circuits and in microelectronics fabrication.

-

Membranes: For gas separation and pervaporation processes.[1][3][4]

-

Optical Components: Semi-alicyclic polyimides based on 3,4'-ODA show promise for applications requiring high thermal resistance and optical transparency.[9]

Conclusion

The use of this compound in polyimide synthesis offers a strategic approach to developing high-performance polymers with enhanced processability. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of novel polyimides tailored for specific, demanding applications. The choice of synthetic route and dianhydride comonomer allows for significant control over the final properties of the material, enabling the design of next-generation polymers.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aromatic Polyimides Based on this compound by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. Semi-Alicyclic Thermoplastic Polyimide Matrixes Based on Hydrogenated Pyromellitic Dianhydride and Asymmetrical 3,4′-Oxydianiline with Good Thermal Stability and Improved Optical Transparency | MDPI [mdpi.com]

Application Notes and Protocols: One-Pot Polycondensation of 3,4'-Oxydianiline (3,4'-ODA) in Molten Benzoic Acid for Aromatic Polyamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of aromatic polyamides via a one-pot polycondensation reaction of 3,4'-oxydianiline (3,4'-ODA) in molten benzoic acid. This method offers a simplified, environmentally friendly, and efficient alternative to traditional high-temperature solution polycondensation techniques. Molten benzoic acid acts as both the solvent and a catalyst, facilitating the direct amidation of the diamine with a dicarboxylic acid.[1][2]

Principle and Advantages

The one-pot synthesis in molten benzoic acid is a high-temperature polycondensation method. Benzoic acid, in its molten state (melting point: 122 °C), serves as a polar medium that effectively dissolves the monomers.[3] Crucially, it also acts as a catalyst for the polyamidation reaction. The key advantages of this method include:

-

Simplified Process: It is a one-step process, which simplifies the experimental setup and procedure.[3]

-

Catalytic Effect: Benzoic acid catalyzes the acylation reaction, allowing the synthesis to proceed under relatively mild conditions (e.g., 140-150 °C).[1][3]

-

Efficient Water Removal: The water generated during the condensation reaction is readily removed from the high-temperature melt, driving the equilibrium towards the formation of high molecular weight polymer.[1]

-

Reduced Environmental Impact: It avoids the use of traditional, often toxic, high-boiling organic solvents.[3]

While this methodology is well-documented for the synthesis of polyimides from diamines and dianhydrides, the principles are directly applicable to the synthesis of polyamides from diamines and dicarboxylic acids.[1][3] The following protocols have been adapted for polyamide synthesis based on established procedures for analogous polyimide formation.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of an aromatic polyamide from 3,4'-ODA and a suitable aromatic dicarboxylic acid, such as isophthalic acid.

Materials and Equipment

-

Monomers:

-

This compound (3,4'-ODA)

-

Isophthalic Acid (or other aromatic dicarboxylic acid)

-

-

Solvent/Catalyst:

-

Benzoic Acid (BA)

-

-

Washing Solvents:

-

Acetone (B3395972) or Diethyl Ether

-

-

Equipment:

-

Three-necked glass reactor

-

Mechanical stirrer

-

Inert gas (Nitrogen or Argon) inlet and outlet

-

Heating mantle with temperature controller

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum oven

-

Synthesis of Aromatic Polyamide from 3,4'-ODA and Isophthalic Acid

-

Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a nitrogen or argon inlet, and an outlet connected to a condenser.

-

Charging the Reactor: The reactor is charged with benzoic acid and the aromatic dicarboxylic acid (e.g., isophthalic acid) in a 1:1 molar ratio with the diamine to be added later. A typical weight ratio of benzoic acid to the total monomers is around 10:1 to ensure a fluid melt.

-

Inert Atmosphere: The reactor is purged with a slow stream of inert gas for 10-15 minutes to remove any residual air and moisture.

-

Melting and Dissolution: The mixture is heated to approximately 140 °C under a continuous slow flow of inert gas to melt the benzoic acid and dissolve the dicarboxylic acid.

-

Addition of Diamine: Once a homogenous solution is obtained, 3,4'-ODA is added to the reactor.

-

Polycondensation Reaction: The reaction mixture is then heated to and maintained at 150 °C with continuous stirring for 2-4 hours. The inert gas flow helps to carry away the water vapor produced during the condensation.

-

Isolation of the Polymer: After the reaction is complete, the hot, viscous polymer solution is poured into a beaker and allowed to cool to room temperature. The solidified mixture will be a composite of the polyamide and benzoic acid.

-

Purification: The solidified mass is ground into a fine powder. The benzoic acid is extracted by washing the powder repeatedly with acetone or diethyl ether.

-

Drying: The purified polyamide powder is collected by filtration and dried in a vacuum oven at 80-100 °C until a constant weight is achieved. The yield is typically close to 100%.[3]

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes for the synthesis of aromatic polyamides and, for reference, aromatic polyimides from 3,4'-ODA in molten benzoic acid.

Table 1: Reaction Parameters for One-Pot Polycondensation

| Parameter | Value | Reference |

| Diamine | This compound (3,4'-ODA) | [3] |

| Co-monomer | Aromatic Dicarboxylic Acid (e.g., Isophthalic Acid) | Adapted from[3] |

| Solvent/Catalyst | Molten Benzoic Acid | [1][3] |

| Molar Ratio (Diamine:Diacid) | 1:1 | General Polymer Chemistry |

| Reaction Temperature | 140 - 150 °C | [1][3] |

| Reaction Time | 2 - 4 hours | [3] |

| Atmosphere | Inert (Nitrogen or Argon) | [3] |

Table 2: Properties of Aromatic Polymers Synthesized from 3,4'-ODA in Molten Benzoic Acid (Reference Data from Polyimide Synthesis)

Note: The following data is for polyimides synthesized from 3,4'-ODA and various dianhydrides, and is provided as a reference for the expected properties of polymers made using this method.

| Dianhydride Co-monomer | Glass Transition Temp. (Tg) | Polymer Structure | Solubility in Molten BA | Reference |

| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 220 °C | Semicrystalline | Insoluble (precipitates) | [3] |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | - | Semicrystalline | Insoluble (precipitates) | [3] |

| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 198 °C | Amorphous | Soluble | [3] |

| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 270 °C | Amorphous | Soluble | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the one-pot polycondensation of 3,4'-ODA in molten benzoic acid.

Caption: Workflow for the one-pot synthesis of aromatic polyamides.

Signaling Pathway of the Polycondensation Reaction

This diagram illustrates the conceptual pathway of the polycondensation reaction.

Caption: Conceptual pathway of polyamide formation in molten benzoic acid.

References

Applications of 3,4'-Oxydianiline in Transparent Polyimide Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,4'-oxydianiline (3,4'-ODA) in the synthesis of transparent polyimide (PI) films. The unique meta-catenation of the ether linkage in 3,4'-ODA disrupts the charge transfer complex (CTC) formation that is often responsible for the characteristic yellow-to-brown color of aromatic polyimides, enabling the production of highly transparent and even colorless films. These films are of significant interest for a variety of advanced applications, including flexible displays, optical fibers, and protective coatings in the electronics and aerospace industries.

Application Notes

The use of 3,4'-ODA in polyimide synthesis offers a strategic approach to achieving high optical transparency without significantly compromising the excellent thermal and mechanical properties inherent to polyimides. The asymmetrical structure of 3,4'-ODA introduces kinks and rotational freedom in the polymer backbone, which inhibits the dense packing of polymer chains and the formation of intermolecular and intramolecular CTCs.[1] This effect is particularly pronounced when 3,4'-ODA is combined with specific dianhydrides.

Key applications for transparent polyimide films derived from 3,4'-ODA include:

-

Flexible Display Substrates: The combination of optical clarity, thermal stability, and mechanical flexibility makes these films ideal substitutes for glass in flexible organic light-emitting diode (OLED) and liquid crystal displays (LCDs).

-

Optical Fiber Coatings: Transparent PI coatings protect optical fibers from mechanical damage and environmental degradation while minimizing signal attenuation.

-

Aerospace and Defense: Applications include transparent protective coatings for canopies, visors, and optical windows that require high thermal stability and durability.

-

Microelectronics: Used as transparent insulating layers and substrates in flexible printed circuit boards and other electronic components.

The choice of dianhydride comonomer is crucial in tailoring the final properties of the polyimide film. Fluorinated dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), are particularly effective in enhancing transparency by further reducing intermolecular interactions and CTC formation.[2][3] Alicyclic dianhydrides can also be employed to produce colorless films.

Data Presentation

The following tables summarize the key quantitative data for transparent polyimide films synthesized using 3,4'-ODA with various dianhydrides.

Table 1: Optical Properties of 3,4'-ODA Based Polyimide Films

| Dianhydride | Cutoff Wavelength (λ₀, nm) | Transmittance at 550 nm (%) | Yellowness Index (YI) | Reference |

| CHDA | < 310 | 85-87 | ≤ 4.1 | [4] |

| 6FDA | ~371 | 69 | - | [5] |

Table 2: Thermal Properties of 3,4'-ODA Based Polyimide Films

| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Reference |

| PMDA | 396 | - | [6] |

| BPDA | 274 | - | [6] |

| CHDA | - | - | [4] |

| 6FDA | 238 | 574 | [5] |

Table 3: Mechanical Properties of 3,4'-ODA Based Polyimide Films

| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | | PMDA | - | 3.00 | - |[6] | | BPDA | - | 2.80 | - |[6] | | 6FDA | 57 | - | 5 |[5] |

Experimental Protocols

The synthesis of transparent polyimide films from 3,4'-ODA is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by chemical or thermal imidization.

Protocol 1: Synthesis of a Colorless and Transparent Polyimide Film from 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) and 3,4'-ODA

This protocol is adapted from a study demonstrating the synthesis of a colorless and transparent polyimide film.[4]

1. Synthesis of Poly(amic acid) (PAA) Solution:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, completely dissolve 2.91 g (1.3 x 10⁻² mole) of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) in 12 mL of N,N'-dimethylacetamide (DMAc) by stirring for 30 minutes.

-

To the CHDA solution, add 2.60 g (1.3 x 10⁻² mole) of this compound (3,4'-ODA).

-

Conduct the reaction at 0°C for 1 hour under a nitrogen atmosphere.

-

Continue the reaction at room temperature for 14 hours to obtain a viscous PAA solution.

2. Preparation of the Polyimide Film:

-

Cast the PAA solution onto a clean glass plate.

-

Place the glass plate in a vacuum oven and heat at 80°C for 1 hour to remove the solvent.

-

For complete imidization, subject the film to a stepwise thermal treatment in a nitrogen atmosphere at the following temperatures and durations: 110°C, 140°C, 170°C, 200°C, 230°C, and 250°C, each for 30 minutes.

-

After cooling to room temperature, immerse the glass plate in a 5 wt% hydrofluoric acid aqueous solution to slowly peel off the polyimide film.

-

Wash the resulting film with deionized water and dry it in a vacuum oven.

Protocol 2: General Procedure for Polyimide Film Casting for High Transparency

This protocol outlines a general method for casting polyimide films to achieve high optical quality.

1. PAA Solution Preparation and Filtration:

-

Prepare the PAA solution as described in the relevant synthesis protocol.

-

Filter the PAA solution through a 0.45 µm syringe filter to remove any particulate impurities that could act as scattering centers and reduce transparency.

2. Film Casting:

-

Pour the filtered PAA solution onto a clean, level glass substrate.

-

Use a doctor blade or a casting knife to spread the solution to a uniform thickness. The final film thickness will influence the overall transmittance.

3. Solvent Evaporation and Imidization:

-

Place the cast film in a dust-free, low-humidity environment, such as a nitrogen-purged oven.

-

Initially, heat the film at a relatively low temperature (e.g., 70-80°C) for several hours to slowly remove the bulk of the solvent.[7]

-

Gradually increase the temperature in a stepwise manner to the final imidization temperature (typically 250-350°C, depending on the specific polyimide) to complete the conversion of PAA to polyimide. A slow heating rate is crucial to prevent the formation of voids or bubbles in the film.

4. Film Delamination:

-

After the imidization process is complete and the film has cooled to room temperature, immerse the glass substrate in water (sometimes warm water is more effective) to aid in the delamination of the polyimide film.

Mandatory Visualization

Caption: Experimental workflow for transparent polyimide film synthesis.

Caption: Structure-property relationship for transparent polyimides.

References

- 1. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]

- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ukm.my [ukm.my]

- 6. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for High Thermal Stability Polymers from 3,4'-Oxydianiline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of high-performance, thermally stable polymers using 3,4'-Oxydianiline (3,4'-ODA). The unique asymmetrical structure of 3,4'-ODA, a phenyl ether derivative with amino groups at the para- and meta-positions, imparts desirable properties such as improved solubility and processability to the resulting polyimides without compromising their high thermal stability.[1][2] This makes them suitable for a wide range of applications, including flexible electronics, aerospace components, and advanced membrane materials.[1][3]

Overview of this compound-Based Polyimides

Aromatic polyimides are a class of polymers renowned for their exceptional thermal and oxidative stability, excellent mechanical properties, and chemical resistance.[2][4] However, their rigid backbone often leads to poor solubility and high processing temperatures, limiting their widespread use.[2] The incorporation of 3,4'-ODA as the diamine monomer introduces asymmetry into the polymer chain, which disrupts chain packing and enhances solubility and thermoplasticity.[2] This allows for the synthesis of processable high-performance polymers with high glass transition temperatures (Tg).[5][6][7]

For instance, the LARC™-IA (Langley Research Center-Improved Adhesive) polyimide, synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), is a thermoplastic polyimide with a glass transition temperature of 220 °C.[2] The choice of dianhydride comonomer allows for the tuning of the final polymer properties, leading to either amorphous or semi-crystalline materials with varying degrees of thermal and mechanical performance.[5][6][7]

Quantitative Data on Polymer Properties